(E)-but-2-enedioic acid;methoxyethene
Description
(E)-But-2-enedioic acid (fumaric acid) is an unsaturated dicarboxylic acid with the IUPAC name (E)-but-2-enedioic acid. It is the trans-isomer of maleic acid, characterized by higher thermal stability (melting point: 287°C) and lower solubility in water compared to its cis-counterpart. Methoxyethene (methyl vinyl ether) is a reactive vinyl ether with the formula CH₂=CHOCH₃, widely used in polymer chemistry for copolymer synthesis .
However, analogous systems, such as poly(methyl vinyl ether-alt-maleic acid) (CAS 25153-40-6), are well-studied. These copolymers are synthesized via radical polymerization and exhibit pH-dependent solubility, film-forming properties, and applications in pharmaceuticals and oral care .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;methoxyethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.C3H6O/c5-3(6)1-2-4(7)8;1-3-4-2/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3/b2-1+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEHWCIYDICHCG-TYYBGVCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC=C.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25153-40-6 | |
| Record name | Gantrez HY-H | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gantrez HY-H | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gantrez HY-H | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2Z)-, polymer with methoxyethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, polymer with methoxyethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.968 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid; methoxyethene can be achieved through several methods. One common approach involves the esterification of maleic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-but-2-enedioic acid; methoxyethene may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid; methoxyethene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-but-2-enedioic acid; methoxyethene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid; methoxyethene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately resulting in the desired products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Copolymers with Isomeric Dicarboxylic Acids
Key Insight : The cis (Z)-isomer copolymer is industrially prevalent due to maleic acid’s lower polymerization energy and greater commercial availability. The trans (E)-isomer copolymer, if synthesized, would likely exhibit distinct mechanical and solubility profiles due to steric and electronic differences .
Esters of (E)-But-2-enedioic Acid
lists esters of (E)-but-2-enedioic acid, such as bis(2-butoxyethyl) ester (CAS 51995-05-2). These esters are used as plasticizers or reactive intermediates.
Key Insight : Esters of (E)-but-2-enedioic acid lack the polymeric utility of methoxyethene copolymers but serve niche roles in organic synthesis.
Pharmaceutical Salts and Co-Crystals
highlights (E)-but-2-enedioic acid in pharmaceutical salts (e.g., pyrilamine maleate derivatives). While maleate (Z-isomer) salts are common, fumarate (E-isomer) salts are less prevalent but noted for enhanced stability .
| Property | Maleate Salts (Z-isomer) | Fumarate Salts (E-isomer) |
|---|---|---|
| Bioavailability | Rapid dissolution (higher solubility) | Slower release (lower solubility) |
| Regulatory Use | Widely approved (e.g., antihistamines) | Limited, but growing interest |
Key Insight : The E-isomer’s lower solubility may prolong drug release, making it advantageous for sustained-delivery formulations .
Research Findings and Data Gaps
- Synthesis Challenges: No evidence confirms the synthesis of (E)-but-2-enedioic acid-methoxyethene copolymers. Maleic acid’s cis-configuration facilitates copolymerization with methoxyethene, whereas fumaric acid’s trans-configuration may hinder radical initiation .
- Thermal Analysis : Differential scanning calorimetry (DSC) of fumaric acid derivatives shows endothermic peaks near 290°C, suggesting copolymer thermal limits would exceed those of maleic acid-based systems .
- Toxicity Profile : Methoxyethene copolymers are generally recognized as safe (GRAS) for topical use, but E-isomer derivatives require explicit safety testing .
Biological Activity
(E)-but-2-enedioic acid; methoxyethene, commonly referred to as maleic acid with a methoxy group, is a dicarboxylic acid characterized by its unique chemical structure and significant biological activities. This compound has garnered attention in various fields, including biochemistry, microbiology, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for (E)-but-2-enedioic acid; methoxyethene is CHO. It features two carboxyl groups and a methoxy group attached to a butenedioic acid backbone. The compound's planar structure allows for intramolecular hydrogen bonding, which influences its reactivity and interactions within biological systems .
The biological activity of (E)-but-2-enedioic acid; methoxyethene is primarily attributed to its role as an inhibitor of various enzymatic reactions. Key mechanisms include:
- Inhibition of Transaminase Reactions : This compound has been shown to inhibit transaminase enzymes, which are crucial for amino acid metabolism. This inhibition can lead to altered metabolic pathways in organisms .
- Metal Ion Complexation : The compound can form complexes with metal ions, affecting its biological interactions and potential therapeutic effects .
Biological Activities
Research indicates that (E)-but-2-enedioic acid; methoxyethene exhibits several important biological activities:
- Microbial Metabolism : Certain bacteria utilize maleate isomerase to interconvert fumarate and maleate, indicating the compound's role in microbial metabolism .
- Antioxidant Activity : Studies have demonstrated that this compound exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems .
Case Study 1: Enzymatic Inhibition
A study investigated the inhibitory effects of (E)-but-2-enedioic acid; methoxyethene on specific transaminases. The results indicated a significant reduction in enzymatic activity at varying concentrations of the compound, suggesting its potential use as a biochemical tool for studying amino acid metabolism .
Case Study 2: Antioxidant Properties
Another research project focused on the antioxidant capacity of (E)-but-2-enedioic acid; methoxyethene compared to standard antioxidants like vitamin E. The findings revealed that the compound exhibited comparable antioxidant activity, highlighting its potential application in therapeutic formulations aimed at combating oxidative damage .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and properties of (E)-but-2-enedioic acid; methoxyethene compared to structurally similar compounds:
| Compound | Inhibitory Activity | Antioxidant Activity | Microbial Utilization |
|---|---|---|---|
| (E)-but-2-enedioic acid; methoxyethene | Yes | Yes | Yes |
| Maleic Acid | Yes | Moderate | Yes |
| Fumaric Acid | No | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
